molecular formula C15H22N2O4S B421195 Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate CAS No. 62349-11-5

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B421195
CAS No.: 62349-11-5
M. Wt: 326.4g/mol
InChI Key: DDFHYYNNOIULQI-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the morpholine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: In materials science, the compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The thiophene core may also play a role in binding to targets or participating in redox reactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate: Lacks the morpholine moiety but shares the thiophene core.

    Morpholine-4-acetic acid: Contains the morpholine ring but lacks the thiophene core.

    Thiophene-3-carboxylic acid: Contains the thiophene core but lacks the morpholine and ethyl groups.

Uniqueness

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is unique due to the combination of the thiophene core and the morpholine moiety. This structural feature provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. The presence of both nitrogen and sulfur atoms in the structure allows for diverse interactions with biological targets and chemical reagents, enhancing its utility in research and industry.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-4-21-15(19)13-10(2)11(3)22-14(13)16-12(18)9-17-5-7-20-8-6-17/h4-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHYYNNOIULQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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